4-Chloro-7-methoxy-1-indanone
Overview
Description
4-Chloro-7-methoxy-1-indanone is a chemical compound . It is a derivative of 1-indanone, which is a prominent motif found in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of 1-indanones, including 4-Chloro-7-methoxy-1-indanone, has been extensively studied . More than 100 synthetic methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methoxy-1-indanone is similar to that of 4-Methoxy-1-indanone . The molecular formula is C10H10O2, with an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .Chemical Reactions Analysis
The chemical reactions involving 1-indanones have been widely studied . The Nazarov reaction, which employs α,β-unsaturated ketones as substrates, is commonly used . Other reactions include the Diels–Alder reaction and the Friedel–Crafts reaction .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 4-Chloro-7-methoxy-1-indanone, focusing on unique applications:
Biocatalysed Oxidation Reactions
4-Methoxy-1-indanone: has been used in studies to understand the effect of different substituents on various benzo-fused ketones on reaction kinetics. This compound can be utilized to synthesize an isomeric mixture of oximes, which are important in various chemical syntheses .
Anticancer Agent Research
Compounds related to 1-indanone derivatives have shown potential anti-tumor activity in biological evaluations. They are considered worthy of further study as anticancer agents, indicating that 4-Chloro-7-methoxy-1-indanone could also be explored for similar applications .
Synthesis of Fused Scaffolds
Recent applications of 1-indanone derivatives include their use in cyclization reactions to build various fused and spiro carbo-/heterocyclic compounds. This suggests that 4-Chloro-7-methoxy-1-indanone could be valuable in synthesizing benzannulated carbocycles via ring expansion .
MilliporeSigma - 4-Methoxy-1-indanone Springer - Design, synthesis and evaluation of aurone and indanone RSC Publishing - Annulations involving 1-indanones
Safety and Hazards
The safety data sheet for 7-Methoxy-1-indanone, a similar compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
properties
IUPAC Name |
4-chloro-7-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMIALISJFLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562555 | |
Record name | 4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxy-1-indanone | |
CAS RN |
99183-99-0 | |
Record name | 4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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